benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate

Eletriptan synthesis Carbonyl reduction Indole-pyrrolidine intermediates

Medicinal chemistry campaigns targeting 5-HT₁B/₁D receptors require enantiomerically pure intermediates. Substituting with structural analogs introduces three risks: loss of (R)-stereochemistry at pyrrolidine C-2, altered reactivity at the indole C-3 methylene linker, and premature Cbz removal-each causing synthetic failure or enantiomeric impurity in multistep syntheses. This compound (CAS 143322-46-7) resolves these risks: • Direct precursor to N-methyl-pyrrolidine intermediate (CAS 143322-57-0) in the patented eletriptan hydrobromide synthesis, suitable for ANDA filings and process chemistry. • Orthogonal Cbz/5-Br protection enables build-couple-deprotect diversification: Suzuki coupling at C-5, then hydrogenolytic Cbz removal for downstream amidation or sulfonylation. • Member of the Merck Aryl Halide Informer Library for benchmarking Pd-catalyzed cross-coupling conditions on pharmaceutically relevant substrates.

Molecular Formula C21H21BrN2O2
Molecular Weight 413.3 g/mol
Cat. No. B12292515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate
Molecular FormulaC21H21BrN2O2
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br
InChIInChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2
InChIKeyICTXUHGADAKYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate: Chiral Intermediate for Serotonin Agonists


Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate (CAS 143322-46-7, molecular formula C₂₁H₂₁BrN₂O₂, MW 413.31 g/mol) is a chiral, N-Cbz-protected pyrrolidine bearing a 5-bromoindole moiety at the 3-position via a methylene linker . The (R)-enantiomer is a key synthetic intermediate in the preparation of indole-derived serotoninergic receptor agonists, most notably the anti-migraine drug eletriptan (Relpax®), a selective 5-HT₁B/₁D receptor agonist . The compound is commercially available as a research chemical from multiple suppliers with reported purities of ≥95% to ≥98% (HPLC), and is used as a building block for structure–activity relationship (SAR) exploration of serotonergic ligands and kinase inhibitor scaffolds .

Why Generic Indole-Pyrrolidine Intermediates Cannot Substitute


Interchanging benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate with structurally related indole-pyrrolidine analogs introduces three distinct risks: (i) loss of the (R)-stereochemical configuration at the pyrrolidine 2-position, which is critical for generating the correct enantiomer of downstream 5-HT₁B/₁D agonists such as eletriptan ; (ii) altered reactivity at the indole 3-position – the methylene linker (CH₂) in this compound provides different electronic and steric properties compared to carbonyl-linked (C=O) or directly attached congeners, impacting reduction, alkylation, and cross-coupling outcomes [1]; (iii) premature removal or absence of the N-Cbz protecting group eliminates the orthogonal protection strategy required for sequential pyrrolidine nitrogen functionalization [2]. These structural features are not collectively present in any single closely related analog, making generic substitution a source of synthetic failure or enantiomeric impurity in multistep medicinal chemistry campaigns.

Quantitative Differentiation vs. Closest Analogs


Methylene vs. Carbonyl Linker in Eletriptan Synthesis

The target compound possesses a methylene (–CH₂–) bridge between the indole C-3 and pyrrolidine C-2 positions, distinguishing it from the carbonyl (–C(=O)–) analog (R)-benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS 143322-56-9). In the patented eletriptan synthesis, the carbonyl analog requires reduction with 2–5 molar equivalents of specialized aluminohydride reducing agents (e.g., lithium tri-tert-butoxyaluminum hydride) to yield the N-methyl-pyrrolidine intermediate, a step that simultaneously cleaves the Cbz group and reduces the ketone [1]. The methylene analog (target compound) bypasses this aggressive reduction, allowing retention of the Cbz protecting group for orthogonal downstream chemistry, while the carbonyl analog loses the Cbz group under the same conditions [1].

Eletriptan synthesis Carbonyl reduction Indole-pyrrolidine intermediates Serotonin 5-HT1B/1D agonists

Enantiomeric Configuration: (R) vs. (S) in Eletriptan

The (R)-enantiomer of benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate (CAS 143322-46-7) is the stereochemically correct intermediate leading to (R)-eletriptan, a potent 5-HT₁B/₁D agonist with Kᵢ values of 0.92 nM (5-HT₁B) and 3.14 nM (5-HT₁D) [1]. The (S)-enantiomer (CAS not separately assigned for the methylene analog, but the (S)-carbonyl analog has CAS 199659-03-5) is explicitly designated as an intermediate for ent-eletriptan, the enantiomeric impurity of eletriptan . Pharmacopoeial standards for eletriptan hydrobromide specify limits on enantiomeric impurities; use of the (S)-enantiomer in the synthetic route would produce the incorrect enantiomer with potentially altered or absent 5-HT₁B/₁D agonism . Quantitative enantiomeric excess data for the commercial (R)-compound is typically ≥98% (as indicated by suppliers), though independent chiral HPLC verification should be performed upon receipt .

Chiral resolution Enantiomeric impurity Eletriptan Serotonin receptor agonism

Cbz Orthogonal Deprotection vs. N-Methyl and N–H Analogs

The N-benzyloxycarbonyl (Cbz) group on the pyrrolidine nitrogen of CAS 143322-46-7 enables chemoselective deprotection via hydrogenolysis (H₂, Pd/C) or acidic conditions (HBr/AcOH), orthogonal to the 5-bromoindole moiety and the methylene linker. This contrasts with (R)-5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS 143322-57-0, the N-methyl congener), where the pyrrolidine nitrogen is permanently alkylated, precluding further N-functionalization . The N–H analog (CAS 167303-74-4) presents a third option but lacks the lipophilic Cbz group that can influence membrane permeability and target engagement in cellular assays . The Cbz compound thus occupies a unique position in the SAR toolkit: it can be deprotected to the free amine for subsequent diversification, or retained as a lipophilic cap in probe molecules [1].

Cbz deprotection Orthogonal protecting groups Pyrrolidine functionalization Medicinal chemistry building blocks

Bromoindole Cross-Coupling vs. Non-Halogenated Scaffolds

The 5-bromo substituent on the indole ring of CAS 143322-46-7 provides a direct entry point for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification at the indole 5-position. This differentiates it from the corresponding 5-unsubstituted indole analog, which would require a separate halogenation step prior to coupling . The compound is a member of the Aryl Halide Chemistry Informer Library developed by Merck & Co., which contains 18 drug-like molecules representative of complex synthesis challenges; the library is used to benchmark cross-coupling efficiency across reaction conditions [1]. While the Informer Library entry specifically is the (S)-carbonyl analog (CAS 199659-03-5), the same 5-bromoindole substructure is present in the target compound, conferring comparable reactivity profiles for cross-coupling method development [1].

Suzuki coupling Bromoindole Cross-coupling Fragment-based drug discovery

Purity Advantage of (R)-Enantiomer over Racemic and (S)-Analogs

Commercially available (R)-benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate (CAS 143322-46-7) is specified at ≥98% purity (HPLC) by vendors such as MolCore and ≥98% by Chemscene (for the closely related carbonyl analog) , reflecting its established position in the pharmaceutical intermediate supply chain. In contrast, the (S)-enantiomer and racemic mixtures are less widely stocked and typically offered at 95% purity . For the N-methyl deprotected analog (CAS 143322-57-0), purity specifications range from 95% to 99.59% depending on the supplier and application (research vs. pharmacopoeial reference standard) . The consistent ≥98% specification for CAS 143322-46-7 reduces the need for additional purification prior to use in sensitive catalytic or biological assays.

Chemical purity HPLC Quality control Enantiomeric excess

Procurement-Relevant Application Scenarios


Eletriptan & 5-HT1B/1D Agonist Synthesis

The (R)-enantiomer of this compound (CAS 143322-46-7) is the direct precursor to the N-methyl-pyrrolidine intermediate (CAS 143322-57-0) in the patented eletriptan hydrobromide synthesis, which proceeds via Cbz deprotection and N-methylation [1]. Procuring this intermediate with verified (R)-stereochemistry and ≥98% purity is essential for analytical reference standard preparation, process chemistry development, and ANDA (Abbreviated New Drug Application) filings for generic eletriptan [2].

Divergent Library Synthesis via Orthogonal Protection

The Cbz-protected pyrrolidine nitrogen of CAS 143322-46-7 remains intact under conditions that functionalize the indole C-5 bromine (Suzuki coupling) or the indole N-1 position (alkylation), enabling a build–couple–deprotect strategy [1]. After Pd-catalyzed diversification at C-5, the Cbz group can be removed by hydrogenolysis to reveal the free pyrrolidine amine for subsequent amide coupling, reductive amination, or sulfonylation, generating diverse compound libraries from a single purchased intermediate [2].

Cross-Coupling Methodology with Aryl Bromide Standards

As a member of the Merck Aryl Halide Informer Library chemical space, the 5-bromoindole-pyrrolidine core is used to benchmark palladium-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig, Sonogashira) on pharmaceutically relevant substrates [1]. The compound's combination of a heteroaryl bromide, a basic tertiary amine (pyrrolidine), and a Cbz carbamate makes it a challenging yet representative test substrate for high-throughput experimentation (HTE) platforms optimizing catalytic systems [2].

Serotonin Receptor SAR and Fragment Screening

The 3-(pyrrolidinylmethyl)-5-bromoindole scaffold embedded in this compound serves as a privileged fragment for 5-HT receptor family ligand design [1]. Starting from CAS 143322-46-7, researchers can introduce diverse substituents at C-5 via cross-coupling, modify the N-Cbz group, and vary the indole N-1 substituent to probe binding affinity and selectivity across 5-HT₁, 5-HT₂, 5-HT₆, and serotonin transporter (SERT) targets [2]. The Cbz group itself can act as a lipophilic moiety contributing to target binding, as observed in related pyrrolidine-indole 5-HT₆ ligands [3].

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